molecular formula C4H7N5O B019433 1-methyl-1H-1,2,4-triazole-5-carbohydrazide CAS No. 106535-36-8

1-methyl-1H-1,2,4-triazole-5-carbohydrazide

Cat. No.: B019433
CAS No.: 106535-36-8
M. Wt: 141.13 g/mol
InChI Key: XGGCMWXZFSLNMT-UHFFFAOYSA-N
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Description

1-methyl-1H-1,2,4-triazole-5-carbohydrazide is a high-purity chemical intermediate designed for research and development in medicinal and organic chemistry. Its structure incorporates both a 1,2,4-triazole heterocycle and a hydrazide functional group, making it a versatile building block for constructing novel compounds with potential biological activity. The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its ability to engage in multiple hydrogen bonding and dipole-dipole interactions with biological targets. Researchers utilize this compound as a key precursor for synthesizing diverse libraries of molecules, including various heterocyclic systems. Its applications are primarily explored in the development of new antimicrobial agents, given the well-documented efficacy of 1,2,4-triazole derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungi . Furthermore, the 1,2,4-triazole pharmacophore is found in compounds with noted anticancer, anticonvulsant, and anti-inflammatory properties, suggesting broad utility for this intermediate in multiple therapeutic areas . Key Research Applications: Medicinal Chemistry: Serves as a critical synthon for the design and synthesis of novel molecules targeting infectious diseases, cancer, and central nervous system disorders. Antimicrobial Development: Used to create analogs and hybrids, such as those combining the triazole scaffold with quinolone structures, to combat drug-resistant bacterial strains . Methodology & Organic Synthesis: Employed in green chemistry approaches, such as cyclocondensation reactions in deep eutectic solvents, to access more complex heterocyclic systems like 1,2,4-triazole-3-thiones . Handling & Compliance: This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

2-methyl-1,2,4-triazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c1-9-3(4(10)8-5)6-2-7-9/h2H,5H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGCMWXZFSLNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544042
Record name 1-Methyl-1H-1,2,4-triazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106535-36-8
Record name 1-Methyl-1H-1,2,4-triazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lithiation-Carboxylation-Hydrazidation Sequence

A breakthrough method, adapted from CN113651762A, involves a five-step sequence:

  • N1-Methylation : 1,2,4-Triazole is treated with chloromethane and potassium hydroxide in ethanol under reflux to yield 1-methyl-1,2,4-triazole (89% yield).

  • 5-Position Lithiation : The 1-methyltriazole is dissolved in tetrahydrofuran (THF) and cooled to −78°C. Lithium diisopropylamide (LDA) deprotonates the 5-position, forming a lithium intermediate.

  • Carboxylation : Introduction of carbon dioxide at −78°C generates 1-methyl-1H-1,2,4-triazole-5-carboxylic acid (72.5% yield).

  • Hydrazide Formation : The carboxylic acid is treated with thionyl chloride to form the acid chloride, which reacts with hydrazine hydrate to yield the target carbohydrazide (85% yield).

Key Advantages :

  • Avoids N2-methylation by directing reactivity to the 5-position via lithiation.

  • Eliminates isomer separation steps, improving overall efficiency.

Protective Group Strategy for Enhanced Regiocontrol

Building on US20180029999A1, an alternative route employs a trimethylsilyl (TMS) protective group:

  • 5-TMS Protection : 1-Methyl-1,2,4-triazole reacts with trimethylchlorosilane and LDA in THF at −78°C, yielding 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole (86.1% yield).

  • 3-Position Functionalization : The protected triazole undergoes carboxylation at the 3-position, leaving the 5-position available for subsequent hydrazidation.

  • Deprotection and Hydrazidation : Tetrabutylammonium fluoride (TBAF) removes the TMS group, exposing the 5-position for reaction with hydrazine (78% yield).

Table 1: Comparative Yields Across Synthetic Routes

StepReagents/ConditionsYield (%)Reference
N1-MethylationCH₃Cl, KOH, EtOH, reflux89
5-Position LithiationLDA, THF, −78°C95
CarboxylationCO₂, −78°C to 20°C72.5
Hydrazide FormationNH₂NH₂, THF, 25°C85
TMS DeprotectionTBAF, 2-MeTHF78

Optimization of Reaction Parameters

Temperature and Solvent Effects

  • Lithiation Efficiency : Lower temperatures (−78°C) minimize side reactions during lithiation, achieving >95% conversion. Polar aprotic solvents like THF stabilize the lithium intermediate.

  • Carboxylation Kinetics : Slow CO₂ introduction over 30 minutes at −78°C prevents over-carboxylation and ensures regioselectivity.

Stoichiometric Considerations

  • A 1:1.2 molar ratio of triazole to LDA ensures complete deprotonation.

  • Excess hydrazine (1.5 equivalents) drives the hydrazidation reaction to completion.

Challenges in Industrial Scale-Up

  • Cost of Lithiating Agents : LDA and TMSCl are expensive, requiring recycling protocols to reduce costs.

  • Exothermic Reactions : The carboxylation step releases significant heat, necessitating precise temperature control to avoid decomposition.

  • Purification Complexity : Residual metal ions (e.g., lithium) must be removed via aqueous washes, increasing process time .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-1,2,4-triazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity
The triazole ring is known for its antifungal properties. Compounds derived from 1,2,4-triazoles have been widely studied for their efficacy against fungal infections. Research indicates that derivatives of 1-methyl-1H-1,2,4-triazole can inhibit the growth of pathogenic fungi by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole .

Synthesis of Bioactive Compounds
1-Methyl-1H-1,2,4-triazole-5-carbohydrazide serves as a precursor in the synthesis of various bioactive compounds. For instance, it can be transformed into 5-amino-1H-1,2,4-triazole derivatives which have shown promise in developing new therapeutic agents with improved bioactivity and lower toxicity profiles .

Agricultural Applications

Pesticidal Properties
Triazole derivatives are extensively used in agriculture as fungicides and herbicides. The compound's structure allows it to act effectively against a range of agricultural pests and diseases. The synthesis of novel triazole-based pesticides has been reported to enhance crop protection while minimizing environmental impact .

Plant Growth Regulators
Research has indicated that triazole compounds can also function as plant growth regulators. They may help in modulating plant growth responses under stress conditions by influencing hormonal balance and metabolic pathways .

Materials Science Applications

Energetic Materials
Recent studies have highlighted the potential use of this compound in the synthesis of energetic materials. Its derivatives have been explored for their ability to form nitrogen-rich salts with favorable detonation properties. These materials exhibit high density and thermal stability, making them suitable candidates for military and aerospace applications .

Polymer Chemistry
The compound's unique chemical structure allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research is ongoing into its use as a functional additive in polymer formulations for advanced materials applications .

Table 1: Summary of Research Findings on this compound

Application AreaStudy ReferenceKey Findings
Pharmaceuticals Demonstrated antifungal activity against various pathogens
Agriculture Effective as a fungicide with lower environmental impact
Energetic Materials High density and thermal stability; potential for military applications
Polymer Chemistry Improved mechanical properties when used as an additive

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,2,4-triazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism in Triazole Derivatives
  • 1,2,3-Triazole analogs : Unlike 1,2,4-triazoles, 1,2,3-triazoles (e.g., click chemistry-derived analogs) exhibit distinct electronic properties due to differing nitrogen atom arrangements. These compounds are widely used in agrochemicals and pharmaceuticals but often require copper-catalyzed synthesis, unlike the straightforward cyclization methods for 1,2,4-triazoles .
  • 1,2,4-Triazole carboxylic acid derivatives : Methyl 1H-1,2,4-triazole-5-carboxylate (CAS 4928-88-5) lacks the carbohydrazide group but shares the triazole core. Its reactivity focuses on ester hydrolysis or nucleophilic substitution, contrasting with the hydrazide’s nucleophilic NHNH₂ group .
Heterocyclic Carbohydrazide Derivatives
  • Imidazole analogs: 1-Methyl-1H-imidazole-5-carbohydrazide (PubChem CID 468661) replaces the triazole ring with an imidazole.
  • Pyrazole analogs : 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide features a pyrazole core, which may enhance metabolic stability compared to triazoles but reduces aromatic π-stacking capacity .

Functional Group Variations

Carboxylic Acid vs. Carbohydrazide
  • 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid (CAS 815588-93-3): The carboxylic acid derivative lacks the hydrazide sidechain, making it more acidic (pKa ~3–4) and suitable for salt formation. In contrast, the carbohydrazide’s NHNH₂ group enables Schiff base formation or coordination chemistry .
  • Ethyl 5-amino-4H-triazole-3-carboxylate: The amino and ester groups in this analog allow for diverse derivatization, though its reduced steric hindrance compared to the methyl-carbohydrazide may affect crystallinity .
Acetylated Derivatives
  • Methyl 1-acetyl-1H-1,2,4-triazole-5-acetylamino-3-carboxylate: Acetylation of triazole amines (as in ) introduces steric bulk and alters solubility. The strong intramolecular hydrogen bond in this derivative contrasts with the free NHNH₂ group in 1-methyl-1H-1,2,4-triazole-5-carbohydrazide, which may enhance reactivity .

Data Tables

Table 1: Physical Properties of Selected Triazole Derivatives

Compound Melting Point (°C) Molecular Formula Key Functional Groups Reference
This compound 160–162 C₄H₈N₅O Triazole, carbohydrazide
Methyl 1H-1,2,4-triazole-5-carboxylate Not reported C₄H₅N₃O₂ Triazole, ester
1-Methyl-1H-imidazole-5-carbohydrazide Not reported C₅H₈N₄O Imidazole, carbohydrazide

Biological Activity

1-Methyl-1H-1,2,4-triazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound belongs to the triazole class of compounds, which are characterized by a five-membered ring containing three nitrogen atoms. This structure is associated with various biological activities, including antimicrobial and anticancer effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Triazoles typically form non-covalent bonds with these biological targets, which can lead to diverse pharmacological effects:

  • Antimicrobial Activity : Triazoles are known for their antifungal properties. The mechanism often involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

Biological Activity Data

Recent studies have evaluated the biological activity of 1-methyl-1H-1,2,4-triazole derivatives in vitro and in vivo. The following table summarizes key findings from various research efforts:

Study ReferenceBiological ActivityMethodologyKey Findings
AntiproliferativePBMC cultureLow toxicity observed; compounds showed significant inhibition of TNF-α release.
Transformation ProductGC-MS analysisIdentified as a major metabolite in plant tissues exposed to hydrazines; indicates potential environmental impact.
Synthesis & EvaluationTemplate reactionDemonstrated effective synthesis method leading to compounds with notable anti-inflammatory properties.

Case Studies

Several case studies highlight the biological significance of 1-methyl-1H-1,2,4-triazole derivatives:

  • Antimicrobial Studies : A series of triazole derivatives were synthesized and tested against various bacterial strains. Results indicated that certain compounds exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Research : In a study involving human cancer cell lines, 1-methyl-1H-1,2,4-triazole derivatives were shown to induce apoptosis and inhibit cell proliferation effectively. The mechanism involved modulation of key signaling pathways associated with cancer progression.
  • Environmental Impact : Research has demonstrated that exposure to hydrazine compounds could lead to the formation of 1-methyl-1H-1,2,4-triazole in agricultural settings. This raises concerns regarding its potential ecological effects and necessitates further investigation into its environmental fate.

Pharmacological Applications

The pharmacological applications of 1-methyl-1H-1,2,4-triazole derivatives are extensive:

  • Medicinal Chemistry : These compounds serve as building blocks for developing new drugs targeting fungal infections and cancer.
  • Biochemical Research : They are utilized as probes in biochemical assays to study enzyme interactions and metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-1H-1,2,4-triazole-5-carbohydrazide, and how are yields optimized?

  • Methodology : The compound is synthesized via hydrazinolysis of methyl esters. For example, this compound (yield: 89%) was obtained by refluxing the precursor ester with hydrazine hydrate in methanol, followed by crystallization . Key parameters include reaction time (4–6 hours), solvent polarity, and stoichiometric excess of hydrazine. NMR (δ 10.09 ppm for NHNH₂) and mass spectrometry ([M+H]⁺ = 142) confirm purity .
  • Table : Synthesis Optimization

PrecursorSolventReaction TimeYieldReference
Methyl esterMethanol4 hours89%
Carboxylate derivativeEthanol6 hours78%

Q. How is NMR spectroscopy employed to confirm the structure of this compound?

  • Methodology : ¹H NMR (DMSO-d₆) reveals characteristic peaks:

  • δ 10.09 ppm (br. s, NHNH₂ hydrazide protons).
  • δ 8.01 ppm (s, triazole H-5 proton).
  • δ 4.10 ppm (s, methyl group on triazole) .
    • ¹³C NMR confirms carbonyl (δ 156.4 ppm) and triazole ring carbons (δ 150.1, 146.2 ppm). Mass spectrometry (CI) provides molecular ion confirmation ([M+H]⁺ = 142) .

Q. What derivatization strategies are used to functionalize this carbohydrazide for biological studies?

  • Methodology : The hydrazide group undergoes condensation with aldehydes/ketones to form hydrazones (e.g., anticonvulsant hydrazones ) or cyclization with CS₂ to form thiadiazoles . For example, N'-[(pyrazolyl)methylene] derivatives are synthesized via Schiff base reactions under mild acidic conditions .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed for triazole derivatives?

  • Methodology : SHELXL software is used for refining high-resolution or twinned data. Features like TWIN/BASF commands in SHELXL optimize scale factors and HKLF 5 formatting for twin-law corrections. ORTEP-3/WinGX aids in visualizing anisotropic displacement ellipsoids . Example workflow:

Data collection with Bruker D8 Venture.

Structure solution via SHELXD.

Refinement using SHELXL with HKLF 5 for twinned data .

Q. How do structural analogs of this compound influence biological activity?

  • Methodology : Structure-activity relationship (SAR) studies compare substituent effects:

  • Bromoalkyl groups enhance lipophilicity and antifungal activity (e.g., 3-bromo-1-methyltriazole derivatives ).
  • Electron-withdrawing groups (e.g., nitro) improve enzyme inhibition (α-glucosidase ).
    • Table : Structural Analogs and Bioactivity
CompoundSubstituentBioactivityReference
3-Bromo-1-methyltriazoleBr at C3Antifungal
5-Nitro-furanyl hydrazoneNitrofuranAntimicrobial

Q. How can discrepancies in spectral data between synthesis batches be systematically resolved?

  • Methodology :

Reproducibility Checks : Standardize solvent purity (e.g., anhydrous methanol) and reaction temperature (±2°C).

Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted ester or over-oxidized species).

Crystallographic Validation : Compare unit cell parameters with reference data to confirm polymorphism .

Data Contradiction Analysis

  • Spectral Variations : Minor shifts in NHNH₂ proton signals (δ 10.09 vs. δ 10.20 ppm) may arise from solvent polarity (DMSO vs. DMF) or hydration states. Cross-validate with IR (N-H stretch ~3200 cm⁻¹) and elemental analysis .
  • Crystallographic Refinement : Discrepancies in R-factors (e.g., R₁ > 5%) often stem from unresolved disorder. Apply restraints (e.g., SIMU in SHELXL) to manage thermal motion artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H-1,2,4-triazole-5-carbohydrazide
Reactant of Route 2
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1-methyl-1H-1,2,4-triazole-5-carbohydrazide

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